molecular formula C15H9Br2FN2O3S B12845135 3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid CAS No. 586393-52-4

3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid

Katalognummer: B12845135
CAS-Nummer: 586393-52-4
Molekulargewicht: 476.1 g/mol
InChI-Schlüssel: ZVWKSIARZHQXHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid is a complex organic compound with the molecular formula C15H9Br2FN2O3S

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid typically involves multiple steps, starting with the bromination of benzoic acid derivativesCommon reagents used in these reactions include bromine, fluorobenzoyl chloride, and thiourea .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dibromo-4-Hydroxybenzoic Acid: Similar in structure but lacks the fluorobenzoyl and carbamothioyl groups.

    3,5-Dibromo-4-Nitrosobenzenesulfonic Acid: Contains nitroso and sulfonic acid groups, differing in reactivity and applications.

    3,4-Dibromofuran-2(5H)-one: A furan derivative with different functional groups and properties .

Uniqueness

3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid is unique due to the combination of bromine, fluorine, and sulfur atoms in its structure.

Eigenschaften

CAS-Nummer

586393-52-4

Molekularformel

C15H9Br2FN2O3S

Molekulargewicht

476.1 g/mol

IUPAC-Name

3,5-dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9Br2FN2O3S/c16-8-5-10(14(22)23)12(11(17)6-8)19-15(24)20-13(21)7-1-3-9(18)4-2-7/h1-6H,(H,22,23)(H2,19,20,21,24)

InChI-Schlüssel

ZVWKSIARZHQXHS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.